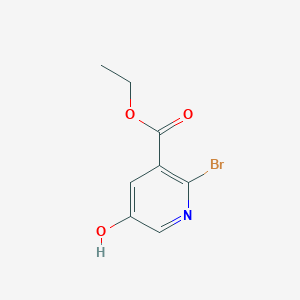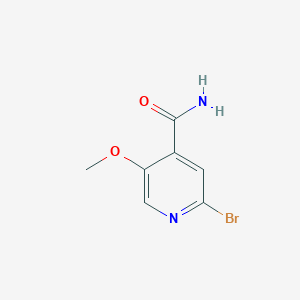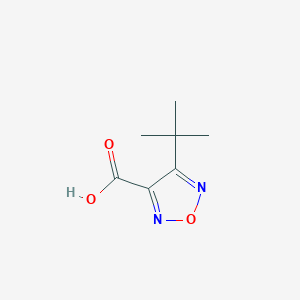![molecular formula C13H7BrF2N2 B13661626 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position and two fluorine atoms at the 2nd and 6th positions of the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-bromoacetophenone.
Cyclization: The key step involves the cyclization of 2,6-difluoroaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.
8-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a bromine atom at the 8th position.
8-Bromo-2-phenylimidazo[1,2-a]pyridine: Lacks the fluorine atoms on the phenyl ring.
Uniqueness
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C13H7BrF2N2 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
8-bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrF2N2/c14-8-3-2-6-18-7-11(17-13(8)18)12-9(15)4-1-5-10(12)16/h1-7H |
InChI Key |
MTMVODVVAIXKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN3C=CC=C(C3=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)


![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)






